molecular formula C14H18N2O B1426921 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol CAS No. 1376335-77-1

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Cat. No. B1426921
CAS RN: 1376335-77-1
M. Wt: 230.31 g/mol
InChI Key: VONKBAVUYUMSHF-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common structure in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine.


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a three-carbon chain (propan-1-ol), with a phenyl group and an ethyl group also attached to the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar imidazole ring and the hydroxyl group in the propan-1-ol chain would likely make it somewhat soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antibacterial Activity

    2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was synthesized and identified as a nonmutagenic antibacterial agent with specificity against anaerobic bacteria. Its synthesis and biological activity are described in detail (Dickens et al., 1991).

  • Structural and Spectroscopic Analysis

    A comprehensive study using DFT (Density Functional Theory) and experimental methods outlined the structure, spectroscopic properties, and molecular interactions of 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol. This included predictions of NMR chemical shifts, UV-visible spectra, and molecular docking analysis for potential antifungal applications (Almutairi et al., 2019).

Biological Activity and Applications

  • Antimicrobial Activity

    1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcased notable antibacterial and antifungal activities. Their synthesis and the evaluation of their in vitro antimicrobial properties are documented, highlighting their potential as therapeutic agents (Rajkumar et al., 2014).

  • Anti-Leishmanial and Antifungal Activities

    Synthesis of a series of new 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones was carried out, and their preliminary anti-leishmanial and anti-fungal activities were evaluated. Some compounds showed significant activities, indicating their potential as antimicrobial agents (Hussain et al., 2016).

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-11-10-15-14(16)13(17)9-8-12-6-4-3-5-7-12/h3-7,10-11,13,17H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKBAVUYUMSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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